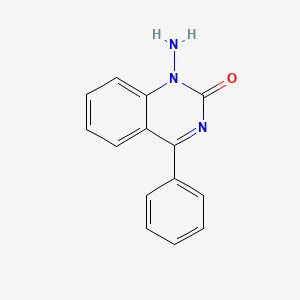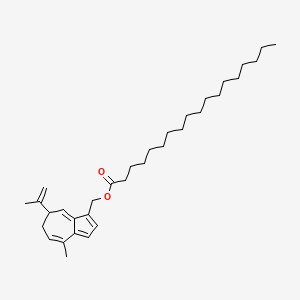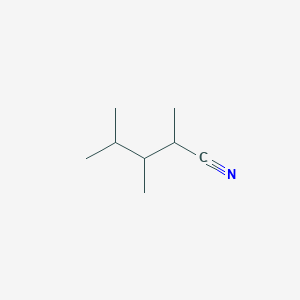
2,3,4-Trimethylpentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethylpentanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of 2,3,4-trimethylpentane, characterized by the presence of a cyano group (-CN) attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylpentanenitrile typically involves the reaction of 2,3,4-trimethylpentane with a nitrile-forming reagent. One common method is the ammoxidation of 2,3,4-trimethylpentane, where the hydrocarbon is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to form the nitrile compound.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
2,3,4-Trimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3,4-Trimethylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,4-Trimethylpentanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially affecting their function.
相似化合物的比较
Similar Compounds
- 2,3,4-Trimethylpentane
- 2,3,4-Trimethylpentanol
- 2,3,4-Trimethylpentanoic acid
Uniqueness
2,3,4-Trimethylpentanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the nitrile functionality is required.
属性
CAS 编号 |
53153-89-2 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC 名称 |
2,3,4-trimethylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-6(2)8(4)7(3)5-9/h6-8H,1-4H3 |
InChI 键 |
AMLJYAFIQBWMKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
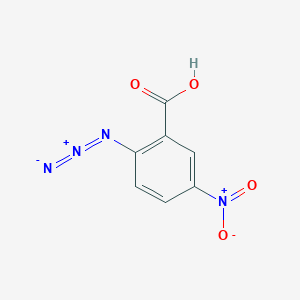
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
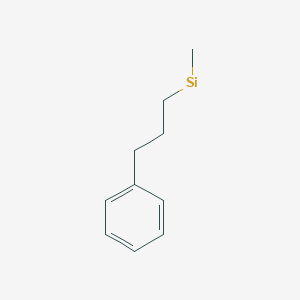
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

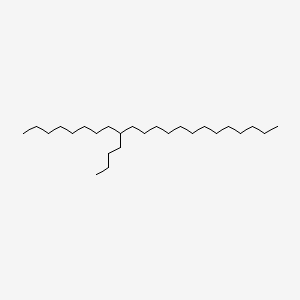
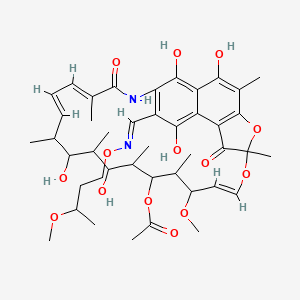
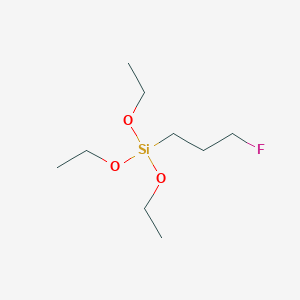
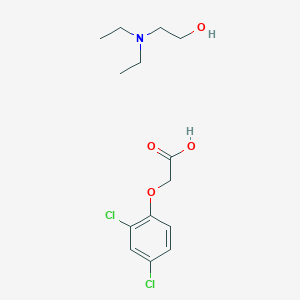
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
